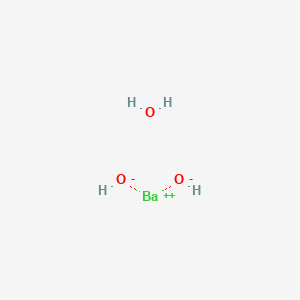![molecular formula C23H22O6 B1256865 6,10,11-trihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one](/img/structure/B1256865.png)
6,10,11-trihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone is a complex organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are often found in various plants. This compound, in particular, is characterized by its unique structure, which includes multiple hydroxyl groups and a pyrano ring fused to the xanthone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone typically involves several steps:
Formation of the xanthone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the pyrano ring: This step may involve the use of aldehydes or ketones in the presence of acid catalysts.
Addition of the prenyl group: This can be done through Friedel-Crafts alkylation using prenyl bromide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone involves its interaction with various molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Signal transduction: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.
Reactive oxygen species (ROS) scavenging: Acting as an antioxidant to neutralize harmful ROS.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-trihydroxyxanthone: Lacks the pyrano ring and prenyl group.
1,6-dihydroxy-3-methoxyxanthone: Contains a methoxy group instead of multiple hydroxyl groups.
2,3-dihydroxyxanthone: Lacks the pyrano ring and prenyl group.
Uniqueness
1,5,6-trihydroxy-6’,6’-dimethyl-2H-pyrano(2’,3’:3,4)-2-(3-methylbut-2-enyl)xanthone is unique due to its specific combination of hydroxyl groups, pyrano ring, and prenyl group, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C23H22O6 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
6,10,11-trihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-12-17(25)16-18(26)13-7-8-15(24)19(27)22(13)28-21(16)14-9-10-23(3,4)29-20(12)14/h5,7-10,24-25,27H,6H2,1-4H3 |
InChI-Schlüssel |
NMZYXFLWKXLXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(O3)C(=C(C=C4)O)O)C=CC(O2)(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxamide](/img/structure/B1256785.png)



![11-Cyclohexyl-12-oxa-1,8,11-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8-tetraene](/img/structure/B1256795.png)
![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)



![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)



